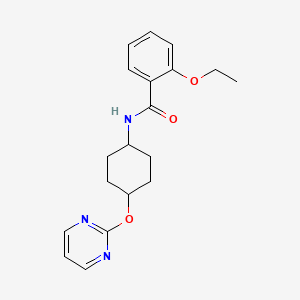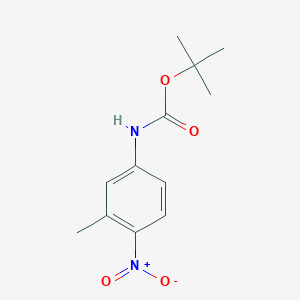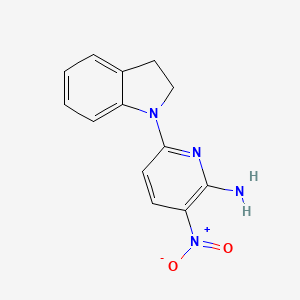![molecular formula C13H14N4O B2899154 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide CAS No. 2034621-13-9](/img/structure/B2899154.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .作用机制
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagen. It plays a crucial role in cell adhesion, proliferation, and differentiation .
Mode of Action
this compound interacts with DDR1, inhibiting its enzymatic activity . This interaction results in the suppression of DDR1’s downstream signaling pathways, thereby affecting cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
The inhibition of DDR1 by this compound affects various biochemical pathways. For instance, it can suppress the kinase activities of DDR2, Bcr-Abl, and c-Kit . These pathways play significant roles in cell proliferation, differentiation, and survival.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound possesses good pharmacokinetic profiles. It has been found to have oral bioavailabilities of 67.4% and 56.2% , indicating that a significant proportion of the drug is absorbed into the bloodstream when administered orally.
Result of Action
The inhibition of DDR1 by this compound results in potent suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
实验室实验的优点和局限性
PPC has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. PPC is also stable and can be synthesized in high yields with high purity. However, PPC has some limitations for lab experiments. It is not water-soluble, which can limit its use in some assays. Additionally, the mechanism of action of PPC is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of PPC. One potential direction is to further investigate its potential use in the treatment of cancer. PPC has been shown to induce apoptosis in cancer cells and reduce tumor growth, making it a promising candidate for cancer therapy. Another potential direction is to study its potential use in the treatment of viral infections. PPC has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus, making it a potential candidate for antiviral therapy. Additionally, further studies are needed to fully understand the mechanism of action of PPC and its effects on various signaling pathways.
合成方法
PPC can be synthesized using various methods, including the reaction of 5-aminopyrazole-4-carboxamide with cyclohex-2-enone in the presence of a base. Another method involves the reaction of 5-aminopyrazole-4-carboxamide with cyclohex-3-enecarboxylic acid in the presence of a coupling reagent. The synthesis of PPC has been optimized to produce high yields of the compound with high purity.
科学研究应用
PPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. PPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. PPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
属性
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-2,6-10H,3-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMVVUMSODGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)
![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)

![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)
![N-butyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2899086.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)